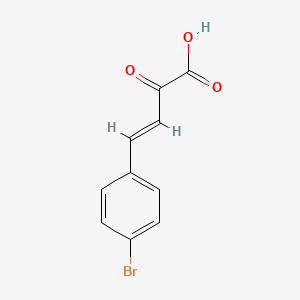
4-(4-Bromophenyl)-2-oxo-3-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-2-oxo-3-butenoic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(4-Bromophenyl)-2-oxo-3-butenoic acid can be synthesized through several methods. One common approach involves the bromination of phenylacetic acid, followed by a series of reactions to introduce the butenoic acid moiety. The reaction conditions typically involve the use of bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromophenyl)-2-oxo-3-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various substituted phenylacetic acids, hydrazone derivatives, and other functionalized aromatic compounds .
Applications De Recherche Scientifique
4-(4-Bromophenyl)-2-oxo-3-butenoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mécanisme D'action
The mechanism by which 4-(4-Bromophenyl)-2-oxo-3-butenoic acid exerts its effects involves interactions with specific molecular targets. The bromine atom and the butenoic acid moiety play crucial roles in binding to enzymes or receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromophenylacetic acid
- 4-(4-Bromophenyl)butanoic acid
- 4-[(4-Bromophenyl)sulfonyl]benzoyl derivatives
Uniqueness
4-(4-Bromophenyl)-2-oxo-3-butenoic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds. Its combination of a bromine-substituted phenyl ring and a butenoic acid moiety makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
921933-06-4 |
|---|---|
Formule moléculaire |
C10H7BrO3 |
Poids moléculaire |
255.06 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C10H7BrO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-6H,(H,13,14) |
Clé InChI |
PNTNYSBERFXLNE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)C(=O)O)Br |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)C(=O)O)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















